REACTION_CXSMILES
|
[S:1](Cl)([OH:4])(=O)=[O:2].[CH3:6][C:7]1[CH:12]=[C:11]([O:13][CH3:14])[C:10]([O:15][CH3:16])=[CH:9][CH:8]=1.[NH3:17]>>[CH3:6][C:7]1[CH:12]=[C:11]([O:13][CH3:14])[C:10]([O:15][CH3:16])=[CH:9][C:8]=1[S:1]([NH2:17])(=[O:4])=[O:2] |f:0.1|
|
Name
|
compound
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)Cl.CC1=CC=C(C(=C1)OC)OC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the suspension was stirred at room temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Thereafter, the mixture was suction-filtered
|
Type
|
WASH
|
Details
|
the filter cake was washed with water
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |